N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine
Description
N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-14-7-2-4-11-18(14)22-21-17-10-3-5-12-19(17)23-20(24-21)15-8-6-9-16(13-15)25(26)27/h2-13H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBUZWHEFOMHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzonitrile with 2-methylphenyl isocyanate to form the quinazoline core. This intermediate can then be nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 3-position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxide using oxidizing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Reduction: 2-(3-aminophenyl)-N-(2-methylphenyl)quinazolin-4-amine.
Oxidation: Quinazoline N-oxide derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinazolines.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The nitro and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)-N-phenylquinazolin-4-amine: Lacks the methyl group, which may affect its biological activity.
N-(2-methylphenyl)-2-phenylquinazolin-4-amine: Lacks the nitro group, potentially altering its reactivity and applications.
Uniqueness
N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
